molecular formula C24H26BrNO11 B12682015 1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- CAS No. 102262-50-0

1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-

Cat. No.: B12682015
CAS No.: 102262-50-0
M. Wt: 584.4 g/mol
InChI Key: YBAOMTBYVBNRHP-OYTPZHDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of such complex indole derivatives typically involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while reduction can yield 1H-Indole, 1-acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-.

Scientific Research Applications

1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to biological effects. The bromine atom and the galactopyranosyl group may enhance its binding affinity and specificity to certain targets .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carboxaldehyde: Another indole derivative with different functional groups.

    1H-Indole-2-carboxylic acid: An indole derivative with a carboxylic acid group.

    1H-Indole-3-acetic acid: A plant hormone with an indole ring.

Uniqueness

1H-Indole, 1-acetyl-5-bromo-3-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- is unique due to the presence of the bromine atom and the galactopyranosyl group, which can impart distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

102262-50-0

Molecular Formula

C24H26BrNO11

Molecular Weight

584.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-(1-acetyl-5-bromoindol-3-yl)oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C24H26BrNO11/c1-11(27)26-9-19(17-8-16(25)6-7-18(17)26)36-24-23(35-15(5)31)22(34-14(4)30)21(33-13(3)29)20(37-24)10-32-12(2)28/h6-9,20-24H,10H2,1-5H3/t20-,21+,22+,23-,24-/m1/s1

InChI Key

YBAOMTBYVBNRHP-OYTPZHDJSA-N

Isomeric SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.